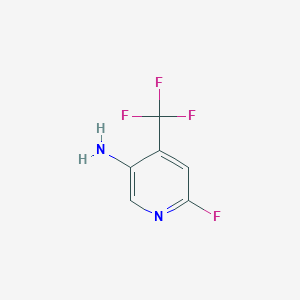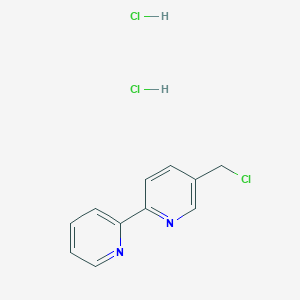![molecular formula C10H8O2S2 B13129050 3'-Methyl-[2,2'-bithiophene]-3-carboxylic acid](/img/structure/B13129050.png)
3'-Methyl-[2,2'-bithiophene]-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Methyl-[2,2’-bithiophene]-3-carboxylic acid is a compound belonging to the class of bithiophenes, which are derivatives of thiophene. Thiophenes are heterocyclic aromatic compounds containing a sulfur atom in a five-membered ring. Bithiophenes consist of two thiophene rings connected by a single bond. The presence of a carboxylic acid group and a methyl group on the bithiophene structure makes this compound particularly interesting for various applications in organic electronics, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methyl-[2,2’-bithiophene]-3-carboxylic acid typically involves the coupling of thiophene derivatives. One common method is the Stille coupling reaction, which involves the reaction of a stannylated thiophene with a halogenated thiophene in the presence of a palladium catalyst. The reaction conditions often include the use of anhydrous solvents such as tetrahydrofuran (THF) and the addition of a base like triethylamine to facilitate the coupling process .
Another approach is the Suzuki-Miyaura coupling reaction, which uses boronic acid derivatives of thiophene and halogenated thiophenes in the presence of a palladium catalyst and a base such as potassium carbonate. This method is known for its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of 3’-Methyl-[2,2’-bithiophene]-3-carboxylic acid may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems for reagent addition and product separation further enhances the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3’-Methyl-[2,2’-bithiophene]-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated thiophenes.
Scientific Research Applications
3’-Methyl-[2,2’-bithiophene]-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Methyl-[2,2’-bithiophene]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The presence of the carboxylic acid group allows for hydrogen bonding and electrostatic interactions with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: Lacks the methyl and carboxylic acid groups, making it less versatile in terms of functionalization.
3,3’-Dibromo-[2,2’-bithiophene]: Contains bromine atoms, which can be used for further functionalization through substitution reactions.
3,3’-Dicarboxy-[2,2’-bithiophene]: Contains two carboxylic acid groups, increasing its solubility and reactivity.
Uniqueness
3’-Methyl-[2,2’-bithiophene]-3-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the bithiophene structure. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H8O2S2 |
|---|---|
Molecular Weight |
224.3 g/mol |
IUPAC Name |
2-(3-methylthiophen-2-yl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H8O2S2/c1-6-2-4-13-8(6)9-7(10(11)12)3-5-14-9/h2-5H,1H3,(H,11,12) |
InChI Key |
UZDQAJJBJSDGAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=C(C=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13129051.png)

